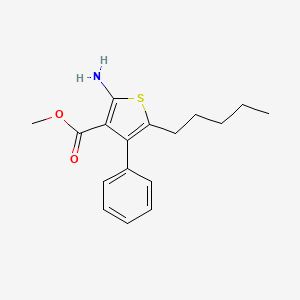

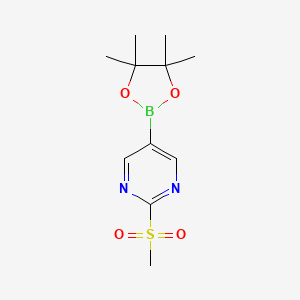

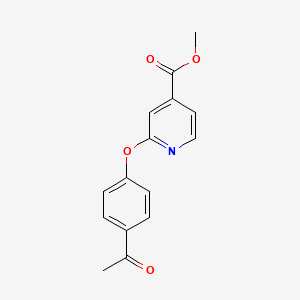

![molecular formula C14H12F2N6 B1456754 4-(3,5-Difluoro-phenylamino)-6-pyrrolidin-1-yl-[1,3,5]triazine-2-carbonitrile CAS No. 1311279-71-6](/img/structure/B1456754.png)

4-(3,5-Difluoro-phenylamino)-6-pyrrolidin-1-yl-[1,3,5]triazine-2-carbonitrile

Vue d'ensemble

Description

1,3,5-Triazine derivatives are a class of compounds that have been investigated as biologically active small molecules . They exhibit various beneficial properties, including antimalarial, antimicrobial, anti-cancer, and anti-viral activities .

Synthesis Analysis

1,3,5-Triazine derivatives can be prepared from cyanuric chloride by sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds . Using microwave irradiation can yield the desired products in less time, with good yield and higher purity .Molecular Structure Analysis

The molecular structure of 1,3,5-triazine derivatives can be characterized by FT-IR, NMR (1H-NMR and 13C-NMR), mass spectra, and elemental analysis .Chemical Reactions Analysis

1,3,5-Triazine derivatives undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Applications De Recherche Scientifique

Triazine Scaffold and Biological Significance

Triazine derivatives are an important class of heterocyclic compounds in medicinal chemistry due to their wide spectrum of biological activities. Triazines, including structures related to 4-(3,5-Difluoro-phenylamino)-6-pyrrolidin-1-yl-[1,3,5]triazine-2-carbonitrile, have been evaluated for antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, and other activities. These compounds have shown potent pharmacological properties, making the triazine nucleus a core moiety for the development of future drugs (Verma, Sinha, & Bansal, 2019).

Pyrrolidine in Drug Discovery

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is widely utilized by medicinal chemists to develop compounds for treating human diseases. This saturated scaffold's non-planarity and sp3-hybridization allow for efficient exploration of pharmacophore space and contribute to the stereochemistry of molecules, enhancing their biological profiles. Pyrrolidine derivatives, including those with additional functional groups like in the compound of interest, have shown selectivity toward various biological targets due to their structural features (Li Petri et al., 2021).

High-Nitrogen Azine Energetic Compounds

The application of high-nitrogen azine energetic materials, including triazine derivatives, has been explored for their potential in energy materials. These compounds' physical, chemical, sensitivity, thermal, and detonation properties have been studied, showing that azine energetic compounds can effectively improve the burning rate and reduce the characteristic signal in propellants, mixed explosives, and gas generators. This broad application prospect highlights the significance of the triazine structure in energetic materials (Yongjin & Shuhong, 2019).

Eco-Friendly Synthesis and Applications

The eco-friendly synthesis of 1,2,4-triazine derivatives, which share a structural resemblance with the compound , emphasizes the environmental concern in the synthesis of heterocyclic compounds. These derivatives are known for their abundance in scientific literature due to their versatile applications, ranging from medicinal to agricultural uses (Rani & Kumari, 2020).

Mécanisme D'action

Target of Action

Similar compounds have been known to target casein kinase ii subunit alpha in humans .

Mode of Action

It is likely that it interacts with its targets through a mechanism similar to other triazine derivatives .

Biochemical Pathways

Related compounds have been shown to exhibit antimalarial, antimicrobial, anti-cancer, and anti-viral activities , suggesting that this compound may also interact with similar pathways.

Result of Action

Related compounds have been shown to have significant biological properties, including antitumor properties .

Safety and Hazards

Orientations Futures

The field of 1,3,5-triazine derivatives is still an active area of research, with potential applications in various fields, including the production of herbicides and polymer photostabilisers . As multidrug-resistant bacterial strains proliferate, the necessity for effective therapy has stimulated research into the design and synthesis of novel antimicrobial molecules .

Analyse Biochimique

Biochemical Properties

4-(3,5-Difluoro-phenylamino)-6-pyrrolidin-1-yl-[1,3,5]triazine-2-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are crucial for cell signaling pathways. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby preventing substrate access and subsequent enzymatic activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been shown to downregulate the expression of certain oncogenes, thereby inhibiting cancer cell proliferation . Additionally, it can induce apoptosis in specific cell types by activating caspase pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, leading to enzyme inhibition. This compound can also activate or inhibit transcription factors, resulting in changes in gene expression. Furthermore, it may interact with DNA or RNA, affecting transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over extended periods, leading to reduced efficacy . Long-term exposure to the compound can result in sustained inhibition of target enzymes and prolonged alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired biochemical and cellular effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall efficacy and toxicity . Additionally, it may affect metabolic flux and alter the levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It can be actively transported across cell membranes and distributed to different cellular compartments. The compound’s localization and accumulation can impact its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the nucleus, where it interacts with DNA and transcription factors, or to the mitochondria, where it influences apoptotic pathways .

Propriétés

IUPAC Name |

4-(3,5-difluoroanilino)-6-pyrrolidin-1-yl-1,3,5-triazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F2N6/c15-9-5-10(16)7-11(6-9)18-13-19-12(8-17)20-14(21-13)22-3-1-2-4-22/h5-7H,1-4H2,(H,18,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJAODYSRWNHSKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC(=N2)NC3=CC(=CC(=C3)F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F2N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

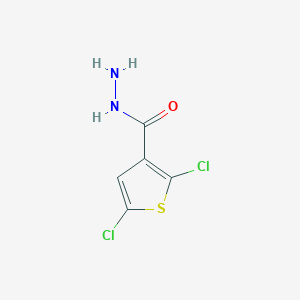

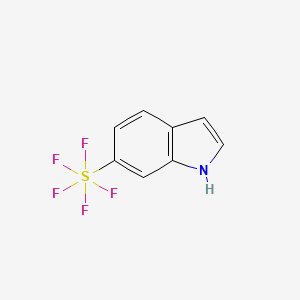

![1-[(2-nitrophenyl)methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione](/img/structure/B1456676.png)

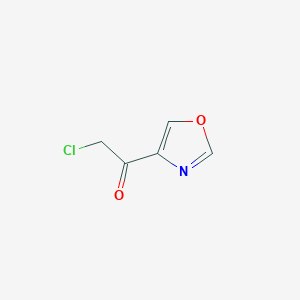

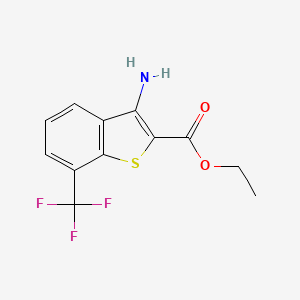

![Methyl [2-(cyclopropylamino)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate](/img/structure/B1456677.png)

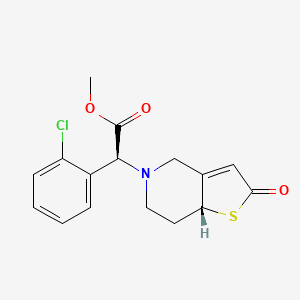

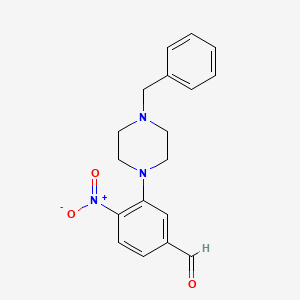

![3-[1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1456680.png)

![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(phenyl)amino]ethanol](/img/structure/B1456689.png)

![7-Oxaspiro[3.5]nonan-2-amine](/img/structure/B1456693.png)